2-Cyano-3-(3-pyridinyl)acrylic acid
Overview
Description
“2-Cyano-3-(3-pyridinyl)acrylic acid” is a heterocyclic organic compound with a molecular formula of C9H6N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “2-Cyano-3-(3-pyridinyl)acrylic acid” is C9H6N2O2 . Its molecular weight is 174.16 .Scientific Research Applications
Organic Dye Sensitizers for Solar Cells
2-Cyano-3-(3-pyridinyl)acrylic acid derivatives are extensively studied for their application in dye-sensitized solar cells (DSSCs). These compounds, featuring a donor−conjugated chain−acceptor (D−π−A) structure, exhibit significant potential in enhancing solar-to-electrical energy conversion efficiencies. One study highlighted the performance of such dyes in nanocrystalline TiO2 solar cells, demonstrating conversion efficiencies under simulated AM 1.5 irradiation, and exploring the electron donor and acceptor dynamics to optimize solar cell performance (Qin et al., 2007).
Corrosion Inhibition
Research has also focused on the synthesis and characterization of acrylamide derivatives, including 2-cyano-3-(3-pyridinyl)acrylic acid compounds, for their application as corrosion inhibitors in various acidic solutions. This work utilizes chemical and electrochemical methods to explore the effectiveness of these compounds in protecting metals from corrosion, providing insights into their potential industrial applications (Abu-Rayyan et al., 2022).
Molecular Engineering for Photovoltaic Applications
In the realm of photovoltaics, molecular engineering of organic sensitizers that include 2-cyano-3-(3-pyridinyl)acrylic acid derivatives has been pursued. These efforts aim to design sensitizers with optimized structural, electronic, and optical properties for improved performance in solar cell applications. Studies have demonstrated the high incident photon to current conversion efficiency of these engineered sensitizers upon anchoring onto TiO2 films, underscoring their contribution to advancing solar cell technologies (Kim et al., 2006).
Nonlinear Optical Materials
The compound has been investigated for its optoelectronic properties, particularly in the context of nonlinear optical materials. This research is crucial for developing advanced optical devices and systems, where the understanding of the structural, optoelectronic, and thermodynamic properties of such compounds is key to exploiting their potential in various technological applications (Fonkem et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDCYAGLGBTHKD-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3-pyridinyl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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